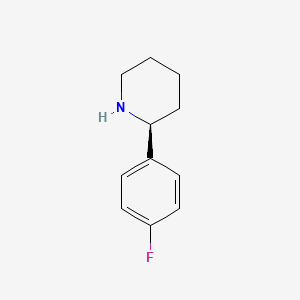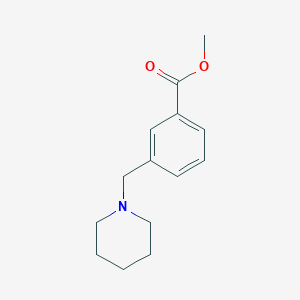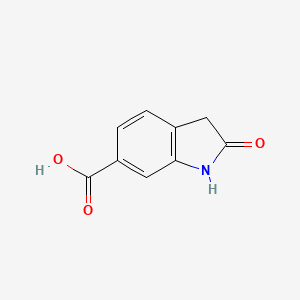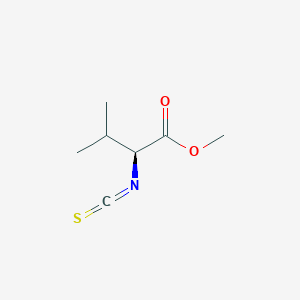
西沙必利单水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A substituted benzamide used for its prokinetic properties. It is used in the management of gastroesophageal reflux disease, functional dyspepsia, and other disorders associated with impaired gastrointestinal motility. (Martindale The Extra Pharmacopoeia, 31st ed)
See also: Cisapride (has active moiety).
作用机制
Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit.
Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel.
科学研究应用
西沙必利单水合物:科学研究应用的全面分析
胃食管反流病 (GERD) 治疗: 西沙必利单水合物已被证明可有效治疗 GERD,通过减少食道暴露于胃酸。 这归因于其对下食道括约肌压力 (LOSP)、食道清除蠕动和胃排空的影響 .
胃肠动力促进剂: 作为一种胃动力促进剂,西沙必利促进或恢复整个胃肠道的运动。 其作用机制包括增强肠道肌间神经丛中乙酰胆碱的释放 .
与其他治疗方法的比较疗效: 比较试验表明,西沙必利在缓解症状方面的疗效与甲氧氯普胺相似,在治疗食管炎患者食管糜烂方面的疗效与雷尼替丁和西咪替丁相似 .
4. 对反流性食管炎安慰剂的有效性 西沙必利对反流性食管炎患者比安慰剂更有效,内镜确认的治愈率为 63% 至 73%,而安慰剂的治愈率为 12% 至 13% .
消化不良治疗: 在大规模非比较试验中,西沙必利的应答率在约 80% 的患者中良好或极佳,一般与消化不良亚型、伴随疾病和联合用药无关 .
术后胃肠道无力: 临床研究表明,西沙必利可能有效改善术后胃肠道无力,加速胃排空并促进肠道恢复;然而,需要进一步研究以阐明其在该适应症中的作用 .
慢性胃轻瘫的管理: 西沙必利已被研究用于治疗原发性慢性胃轻瘫(一种胃部疾病)患者,其病因不明 .
生化分析
Biochemical Properties
Cisapride monohydrate acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction with the serotonin receptors and acetylcholine neurotransmitters plays a crucial role in its biochemical reactions .
Cellular Effects
Cisapride monohydrate stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .
Molecular Mechanism
The molecular mechanism of action of Cisapride monohydrate involves its role as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, Cisapride monohydrate promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This results in the stimulation of gastrointestinal motor activity .
Dosage Effects in Animal Models
In dogs, the dosage of Cisapride monohydrate ranges from 0.1–0.5 mg/kg orally every 8–12 hours . In cats, the dosage ranges from 2.5–5.0 mg per cat orally 2–3 times daily . The effects of Cisapride monohydrate vary with different dosages in these animal models .
Metabolic Pathways
Cisapride monohydrate is metabolized in the liver by the CYP3A4 enzyme . This interaction with the CYP3A4 enzyme is a key part of the metabolic pathway of Cisapride monohydrate .
Transport and Distribution
Cisapride monohydrate is known to be 97.5% protein-bound , indicating that it may interact with transport proteins for distribution within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the search results.
Subcellular Localization
Given its mechanism of action, it can be inferred that it likely interacts with receptors and neurotransmitters in the cellular membrane of the enteric nervous system .
属性
CAS 编号 |
260779-88-2 |
|---|---|
分子式 |
C23H31ClFN3O5 |
分子量 |
484.0 g/mol |
IUPAC 名称 |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate |
InChI |
InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m1./s1 |
InChI 键 |
QBYYXIDJOFZORM-LBPAWUGGSA-N |
手性 SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
规范 SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
颜色/形态 |
White to slightly biege powder |
熔点 |
110 °C |
物理描述 |
Solid |
Pictograms |
Corrosive |
溶解度 |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


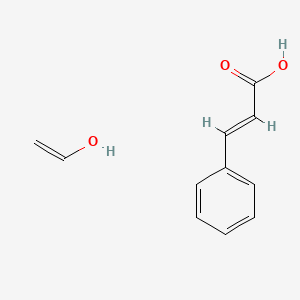
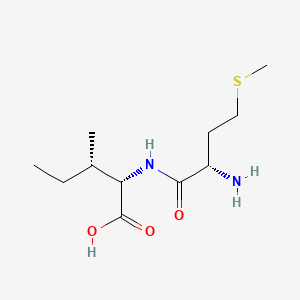
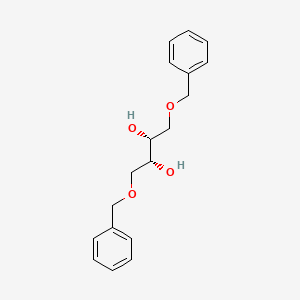

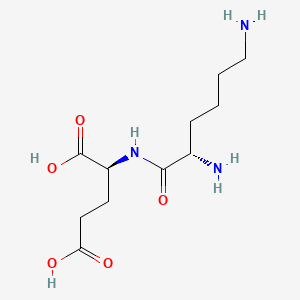
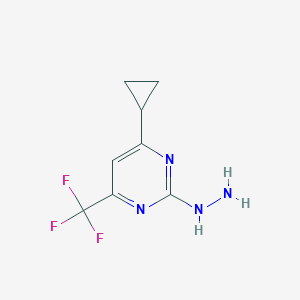
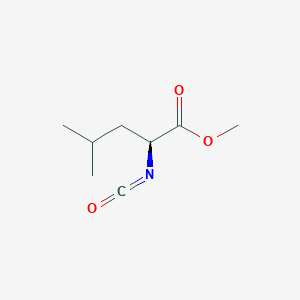
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

